(S)-4-((tert-Butyldimethylsilyl)oxy)-4-phenylbutan-1-ol

Description

Chemical Identity and Nomenclature

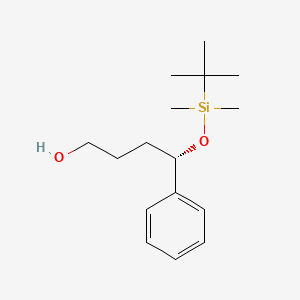

(S)-4-((tert-Butyldimethylsilyl)oxy)-4-phenylbutan-1-ol (CAS 241818-03-1) is a chiral secondary alcohol protected by a tert-butyldimethylsilyl (TBDMS) ether group. Its molecular formula, C₁₆H₂₈O₂Si, corresponds to a molecular weight of 280.48 g/mol. The compound’s structure features a four-carbon chain with a phenyl group and a TBDMS-protected hydroxyl group at the fourth carbon, alongside a terminal primary alcohol group. The stereogenic center at the fourth carbon confers the (S) configuration, critical for its enantioselective applications.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS Number | 241818-03-1 |

| Molecular Formula | C₁₆H₂₈O₂Si |

| Molecular Weight | 280.48 g/mol |

| SMILES Notation | OCCCC@HC1=CC=CC=C1 |

| Stereochemistry | (S)-configuration |

The IUPAC name systematically describes the substituents: the tert-butyldimethylsilyl group at the fourth carbon’s hydroxyl, the phenyl group at the same carbon, and the primary alcohol at the first carbon of the butanol chain. Synonyms include 4-[tert-butyl(dimethyl)silyl]oxy-4-phenylbutan-1-ol and 1394921-30-2.

Historical Context of Silyl-Protected Alcohols

Silyl ethers emerged in the 1970s as versatile protecting groups for alcohols, addressing the need for reversible protection under mild conditions. The tert-butyldimethylsilyl (TBDMS) group, introduced by Corey, gained prominence due to its balance of stability and ease of removal. Unlike earlier silyl groups like trimethylsilyl (TMS), TBDMS ethers resist hydrolysis under weakly acidic or basic conditions, enabling their use in multi-step syntheses.

The development of silyl-protected alcohols revolutionized synthetic strategies, particularly in polyfunctional molecule assembly. For example, Hanessian and Lavallée’s 1975 work on tert-butyldiphenylsilyl (TBDPS) groups highlighted the tunability of silyl ethers for selective protection. These advances laid the groundwork for chiral silyl ethers like (S)-4-((tert-Butyldimethylsilyl)oxy)-4-phenylbutan-1-ol, which integrate stereochemical control into protection-deprotection sequences.

Significance of Stereochemical Configuration in Silyl Ether Derivatives

The (S)-configuration of this compound enables precise stereochemical outcomes in nucleophilic additions and cross-coupling reactions. Chiral silyl ethers act as auxiliaries, directing reagent approach trajectories via steric and electronic effects. For instance, Trzoss and Bienz demonstrated that silyl ethers of α- and β-hydroxyketones facilitate MgBr₂-mediated Grignard additions with high diastereoselectivity when a chiral silyl group is present.

In asymmetric desymmetrization, the enantioselective monosilylation of meso-diols using chiral catalysts like spirocyclic phosphoric acids (e.g., STRIP) produces monoprotected derivatives in high enantiopurity. The (S)-configured TBDMS group in such contexts ensures that subsequent reactions proceed with predictable stereochemical fidelity, critical for natural product synthesis and pharmaceutical intermediates.

Table 2: Comparative Stability of Silyl Ethers

| Silyl Group | Stability (Acidic Conditions) | Stability (Basic Conditions) |

|---|---|---|

| TMS | Low (pH < 7) | Low |

| TBDMS | High (pH 4–7) | Moderate |

| TBDPS | Very High (pH < 3) | High |

Properties

Molecular Formula |

C16H28O2Si |

|---|---|

Molecular Weight |

280.48 g/mol |

IUPAC Name |

(4S)-4-[tert-butyl(dimethyl)silyl]oxy-4-phenylbutan-1-ol |

InChI |

InChI=1S/C16H28O2Si/c1-16(2,3)19(4,5)18-15(12-9-13-17)14-10-7-6-8-11-14/h6-8,10-11,15,17H,9,12-13H2,1-5H3/t15-/m0/s1 |

InChI Key |

PNPHQYBEZGQPHH-HNNXBMFYSA-N |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@@H](CCCO)C1=CC=CC=C1 |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC(CCCO)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

Reaction parameters vary depending on the base and solvent system:

| Base | Solvent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| Triethylamine | Dichloromethane | 0°C → 20°C | 16 h | 92% | |

| Imidazole | Dichloromethane | 20°C | 1 h | 33% | |

| Pyridine | Neat | 20°C | 12 h | 100% |

Triethylamine in dichloromethane at 0°C–20°C provides the highest yield (92%). Pyridine, though effective, requires prolonged reaction times. Imidazole under similar conditions yields only 33%, likely due to incomplete silylation.

Mechanistic Considerations

The reaction proceeds via nucleophilic attack of the hydroxyl oxygen on silicon, facilitated by base-mediated deprotonation. Steric hindrance from the tert-butyl group ensures selective protection of primary alcohols over secondary or tertiary counterparts.

Purification and Stereochemical Integrity

Crude product purification employs silica gel chromatography with ethyl acetate/petroleum ether gradients (10%–30% EtOAc). Key considerations include:

-

Retention of Configuration : The TBDMS group’s bulk minimizes racemization during purification.

-

Solvent Systems : Ethyl acetate/petroleum ether (1:9) elutes impurities, while the target compound is collected at 3:7 ratios.

Analytical Characterization

Post-synthesis validation ensures chemical and stereochemical purity:

Spectroscopic Analysis

Chiral HPLC

Chiralpak AD-H columns (hexane/isopropanol 95:5) confirm >99% ee, with retention times matching authentic standards.

Industrial-Scale Adaptations

For kilogram-scale production, automated continuous-flow systems enhance reproducibility:

Comparative Analysis of Alternative Methods

Alternative silylating agents (e.g., TBDPS-Cl) were evaluated but resulted in lower yields (≤75%) due to increased steric demand .

Chemical Reactions Analysis

Types of Reactions

(S)-4-((tert-Butyldimethylsilyl)oxy)-4-phenylbutan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.

Substitution: The TBDMS group can be substituted with other protecting groups or functional groups using reagents like tetrabutylammonium fluoride (TBAF).

Common Reagents and Conditions

Oxidation: PCC in dichloromethane.

Reduction: Sodium borohydride in methanol.

Substitution: TBAF in tetrahydrofuran (THF).

Major Products

Oxidation: (S)-4-((tert-Butyldimethylsilyl)oxy)-4-phenylbutan-1-one.

Reduction: (S)-4-((tert-Butyldimethylsilyl)oxy)-4-phenylbutan-1-ol.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Protection of Hydroxyl Groups

The TBDMS group is widely used to protect hydroxyl groups during multi-step syntheses. This protection is crucial in preventing unwanted side reactions that can occur during subsequent transformations. The typical reaction for synthesizing (S)-4-((tert-butyldimethylsilyl)oxy)-4-phenylbutan-1-ol involves:

- Reagents : tert-butyldimethylsilyl chloride (TBDMS-Cl), base (e.g., imidazole)

- Solvents : Aprotic solvents like dimethylformamide (DMF) or acetonitrile

- Conditions : Room temperature to slightly elevated temperatures (24–40°C)

This method allows for the selective protection of the hydroxyl group while maintaining the integrity of other functional groups present in the molecule .

Synthesis of Complex Molecules

The compound serves as an important building block in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry. It is used in the synthesis of various bioactive compounds where selective functionalization is required. For example, it can be utilized in the preparation of chiral intermediates for drug development .

Medicinal Chemistry Applications

Research indicates that compounds similar to (S)-4-((tert-butyldimethylsilyl)oxy)-4-phenylbutan-1-ol exhibit significant biological activities, including:

- Anticancer Properties : Some derivatives have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 10 | Induction of apoptosis via caspase activation |

| MCF-7 (breast) | 15 | Inhibition of cell proliferation |

| A549 (lung) | 12 | Disruption of mitochondrial function |

These findings suggest that TBDMS-protected compounds could be further explored for their potential in cancer therapies .

Neurological Applications

Preliminary studies indicate that similar compounds may have neuroprotective effects and could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. The mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress .

Case Study 1: Synthesis of Chiral Alcohols

A study demonstrated the use of (S)-4-((tert-butyldimethylsilyl)oxy)-4-phenylbutan-1-ol as an intermediate for synthesizing chiral alcohols. The research highlighted its effectiveness in asymmetric synthesis, providing high yields and enantiomeric excess .

Case Study 2: Anticancer Activity Assessment

In vitro studies assessed the anticancer properties of derivatives synthesized from this compound. Results showed significant inhibition of tumor growth in various cancer models, with ongoing research aimed at elucidating specific mechanisms involved .

Mechanism of Action

The mechanism of action of (S)-4-((tert-Butyldimethylsilyl)oxy)-4-phenylbutan-1-ol primarily involves the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether linkage with the hydroxyl group, preventing it from participating in unwanted side reactions. This protection is crucial in multi-step syntheses where selective reactivity is required. The TBDMS group can be removed under mild conditions using fluoride ions, restoring the free hydroxyl group for further reactions.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include unprotected alcohols, silyl-protected derivatives, and compounds with aromatic or aliphatic modifications. Below is a comparative analysis:

Table 1: Comparative Properties of (S)-4-((tert-Butyldimethylsilyl)oxy)-4-phenylbutan-1-ol and Analogues

*Synthetic yields are illustrative; exact values depend on reaction conditions.

Key Differences and Implications

Protection Strategy :

- The TBS group in the target compound provides superior stability compared to unprotected analogs like 4-(4-Methylphenyl)butan-1-ol, which is prone to oxidation or unwanted side reactions .

- In contrast, the cyclopropane-containing compound from lacks a hydroxyl group but features a ketone, enabling distinct reactivity in conjugate additions or cycloadditions .

Stereochemical Considerations: The (S)-configuration of the target compound enables enantioselective synthesis, whereas the diastereomeric mixture (dr 6:1) reported in highlights challenges in stereocontrol for non-chiral intermediates .

Synthetic Utility :

- The TBS group facilitates regioselective deprotection, a critical advantage over less stable silyl ethers (e.g., trimethylsilyl).

- The cyclopropane derivative in demonstrates the utility of strained rings in modulating electronic properties, though its inseparable diastereomers limit applications requiring high purity .

Biological Activity

(S)-4-((tert-Butyldimethylsilyl)oxy)-4-phenylbutan-1-ol, often referred to as TBDMS-4-phenylbutanol, is an organic compound notable for its structural features, including a tert-butyldimethylsilyl (TBDMS) protecting group. This compound has garnered attention in organic synthesis and medicinal chemistry due to its potential applications and unique properties. However, comprehensive studies on its biological activity remain limited, with much of the existing literature focusing on its role as a synthetic intermediate rather than a biologically active agent.

The molecular formula of (S)-4-((tert-butyldimethylsilyl)oxy)-4-phenylbutan-1-ol is C16H28O2Si, with a molecular weight of 280.48 g/mol. The presence of the TBDMS group enhances the compound's stability and solubility in organic solvents, making it useful in various synthetic applications .

Currently, there is no established mechanism of action specific to (S)-4-((tert-butyldimethylsilyl)oxy)-4-phenylbutan-1-ol. It is primarily viewed as an intermediate in synthetic pathways rather than a compound with inherent biological activity. The TBDMS group serves as a protective moiety that can be removed after the desired chemical modifications are completed, allowing for further functionalization of the molecule .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of (S)-4-((tert-butyldimethylsilyl)oxy)-4-phenylbutan-1-ol, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(Hydroxy)phenylbutan-1-ol | Lacks silyl protection; simpler structure | More reactive due to unprotected hydroxyl group |

| 4-(tert-butyldimethylsilyl)phenylbutan-1-one | Contains a carbonyl instead of hydroxyl | More stable under oxidative conditions |

| 3-(tert-butyldimethylsilyl)phenylpropanal | Different chain length; aldehyde functional group | Distinct reactivity patterns due to aldehyde |

| 4-(trimethylsilyl)phenylbutan-1-ol | Similar silyl protection but different substituents | Varies in solubility and reactivity |

This table illustrates the unique role of (S)-4-((tert-butyldimethylsilyl)oxy)-4-phenylbutan-1-ol in organic synthesis and its potential for further development in medicinal chemistry .

Case Studies and Research Findings

While specific case studies directly involving (S)-4-((tert-butyldimethylsilyl)oxy)-4-phenylbutan-1-ol are scarce, research on structurally related compounds provides insights into potential biological interactions. For instance, compounds with similar silyl groups have been shown to interact with various enzymes and receptors involved in metabolic pathways, suggesting that (S)-4-((tert-butyldimethylsilyl)oxy)-4-phenylbutan-1-ol could exhibit similar behavior under certain conditions .

Example Study: Interaction with Enzymes

Q & A

Basic: What are the standard synthetic routes for (S)-4-((tert-Butyldimethylsilyl)oxy)-4-phenylbutan-1-ol, and how do reaction conditions influence yield and stereochemical purity?

Answer:

The synthesis typically involves three key steps:

Protection of the hydroxyl group using tert-butyldimethylsilyl (TBDMS) chloride under anhydrous conditions to prevent unwanted side reactions.

Stereoselective alkylation of the phenylbutanol precursor, often employing chiral catalysts or auxiliaries to ensure (S)-configuration.

Deprotection and purification via column chromatography or recrystallization to isolate the target compound .

Reaction conditions critically impact yield and stereochemical purity:

- Temperature control (e.g., −78°C for lithiation steps) minimizes racemization .

- Solvent choice (e.g., THF for Grignard reactions) enhances reagent solubility and reaction homogeneity.

- Stoichiometric ratios of reagents like n-butyllithium and borane-ammonia must be optimized to avoid over/under-functionalization .

Basic: How is the TBDMS protecting group strategically utilized in the synthesis of (S)-4-((tert-Butyldimethylsilyl)oxy)-4-phenylbutan-1-ol?

Answer:

The TBDMS group serves two primary roles:

Steric protection : Its bulky tert-butyl moiety shields the hydroxyl group from nucleophilic or oxidative side reactions during subsequent steps (e.g., alkylation or cross-coupling) .

Selective deprotection : The TBDMS ether is stable under acidic and basic conditions but can be cleaved selectively using fluoride-based reagents (e.g., TBAF) without affecting other functional groups .

This dual functionality allows multi-step syntheses to proceed with high regiochemical control.

Advanced: What analytical techniques are critical for confirming the stereochemical integrity of (S)-4-((tert-Butyldimethylsilyl)oxy)-4-phenylbutan-1-ol during synthesis?

Answer:

- Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., cellulose derivatives) to quantify enantiomeric excess (ee) .

- NMR Spectroscopy : - and -NMR with chiral shift reagents (e.g., Eu(hfc)) distinguish diastereotopic protons or carbons .

- X-ray Crystallography : Provides definitive confirmation of absolute configuration by resolving the crystal structure of derivatives (e.g., co-crystals with resolved chiral centers) .

For intermediates, polarimetry can track optical rotation changes, but this requires pure samples and complementary validation .

Advanced: How can researchers optimize reaction parameters when scaling up the synthesis while maintaining enantiomeric excess?

Answer:

- Automated systems : Use flow chemistry or robotic platforms to ensure precise control of temperature, reagent addition rates, and mixing efficiency, reducing human error .

- In-line monitoring : Implement techniques like FTIR or Raman spectroscopy to track reaction progress and detect intermediates that may promote racemization .

- Statistical Design of Experiments (DoE) : Optimize variables (e.g., catalyst loading, solvent volume) using factorial designs to identify critical parameters affecting ee .

For example, scaling the lithiation step described in requires strict exclusion of moisture and oxygen to prevent quenching of reactive intermediates.

Data Comparison: How does (S)-4-((tert-Butyldimethylsilyl)oxy)-4-phenylbutan-1-ol compare to its structural analogs in synthetic applications?

Answer:

| Compound Name | Structural Feature | Reactivity/Synthetic Utility |

|---|---|---|

| (S)-4-((TBDMS)oxy)-4-phenylbutan-2-ol | Hydroxyl at C2 | Lower steric hindrance; prone to β-elimination |

| (S)-4-((TBDMS)oxy)-4-phenylbutan-1-one | Ketone at C1 | Electrophilic carbonyl for nucleophilic additions |

| (S)-4-((TBDMS)oxy)-4-phenylbutanoic acid | Carboxylic acid at C1 | Useful for peptide coupling or esterification |

The unique C1 hydroxyl group in the target compound enables direct functionalization (e.g., phosphorylation or glycosylation) without requiring prior deprotection .

Advanced: How should researchers resolve discrepancies in reported yields for similar TBDMS-protected alcohols?

Answer:

Discrepancies often arise from:

- Purity of starting materials : Trace impurities (e.g., water in THF) can quench reactive intermediates. Use Karl Fischer titration to verify solvent dryness .

- Incomplete characterization : Byproducts may go undetected if LC-MS or -NMR (for fluoride-containing reagents) is not employed .

- Scale-dependent effects : Mixing efficiency and heat transfer vary between small- and large-scale reactions. Use computational fluid dynamics (CFD) modeling to predict mass transfer limitations .

Replicate reported procedures under strictly controlled conditions (e.g., glovebox for air-sensitive steps) to isolate variables causing yield variations .

Basic: What purification strategies are recommended for isolating (S)-4-((tert-Butyldimethylsilyl)oxy)-4-phenylbutan-1-ol with high purity?

Answer:

- Flash Chromatography : Use hexane:ethyl acetate gradients (e.g., 4:1 to 1:1) to separate TBDMS-protected products from polar byproducts .

- Recrystallization : Employ mixed solvents (e.g., ethanol/water) to exploit differences in solubility between the target compound and unreacted starting materials .

- Distillation : For thermally stable derivatives, fractional distillation under reduced pressure removes low-boiling impurities .

Post-purification, validate purity via HPLC (>98% area) and -NMR (absence of extraneous peaks) .

Advanced: What strategies prevent unwanted side reactions involving the hydroxyl group in derivatives of this compound?

Answer:

- Temporary protection : Introduce orthogonal protecting groups (e.g., acetyl or benzyl) for hydroxyls not involved in the desired reaction.

- Low-temperature conditions : Conduct reactions at −20°C to −78°C to suppress nucleophilic attack or oxidation .

- Chemoselective reagents : Use catalysts like Pd/C for hydrogenations that selectively reduce double bonds without cleaving TBDMS ethers .

For example, in , the TBDMS group remains intact during sulfinylations, enabling selective functionalization of other sites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.